3-Bromo-2,5-dichloropyridin-4-amine
Description
Significance of Pyridine (B92270) Derivatives in Chemical Research
Pyridine and its derivatives are fundamental heterocyclic compounds that play a crucial role in medicinal chemistry and drug discovery. ajrconline.org The pyridine ring, a six-membered ring containing one nitrogen atom, is a common scaffold found in many natural products, including vitamins like niacin and pyridoxine, and coenzymes. nih.gov The presence of the nitrogen atom in the ring imparts distinct properties to pyridine derivatives, such as increased water solubility and the ability to form hydrogen bonds, which are often desirable characteristics for pharmaceutical compounds. nih.govjchemrev.com
The versatility of pyridine derivatives is evident in their wide array of biological and pharmacological activities. wisdomlib.org They have been investigated for their potential as anti-inflammatory, anticonvulsant, antimicrobial, analgesic, and antitumor agents. wisdomlib.org The ease with which the pyridine ring can be functionalized allows chemists to create a diverse range of molecules with tailored properties, making it a "privileged scaffold" in drug design. nih.govrsc.org This has led to the development of numerous FDA-approved drugs containing the pyridine moiety. rsc.org
Overview of Halogenated Aminopyridines as Synthetic Building Blocks
Within the broad class of pyridine derivatives, halogenated aminopyridines are particularly important as synthetic intermediates. chemimpex.com The term "halogenated" indicates the presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached to the pyridine ring, while "aminopyridine" refers to a pyridine ring bearing an amino (-NH2) group.
The presence of both halogen and amino substituents on the pyridine ring provides multiple reactive sites for further chemical transformations. researchgate.net Halogen atoms can participate in various cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. researchgate.net The amino group, on the other hand, can be readily modified or can direct the substitution of other groups on the ring. nih.gov This dual reactivity makes halogenated aminopyridines versatile building blocks for constructing complex molecular architectures. mdpi.com
The introduction of halogen atoms can also significantly influence the electronic properties and biological activity of the resulting molecules. nih.gov For instance, halogenation can enhance the metabolic stability of a drug or improve its binding affinity to a biological target. nih.gov
Specific Context of 3-Bromo-2,5-dichloropyridin-4-amine in Contemporary Research
This compound is a specific halogenated aminopyridine that has emerged as a valuable intermediate in modern organic synthesis. Its chemical structure features a pyridine ring substituted with a bromine atom at the 3-position, chlorine atoms at the 2- and 5-positions, and an amino group at the 4-position.
This particular arrangement of substituents makes it a highly functionalized and reactive building block. The presence of three different halogen atoms (one bromine and two chlorines) at distinct positions offers the potential for selective and sequential chemical modifications. This allows for the controlled and precise synthesis of complex target molecules, which is a significant advantage in multi-step synthetic routes.
The molecular formula of this compound is C5H3BrCl2N2, and it has a molar mass of 241.9 g/mol . chembk.com
While specific, in-depth research on this compound itself is not extensively documented in publicly available literature, its structural motifs are found in various patented compounds and are available from several chemical suppliers, indicating its utility in both academic and industrial research settings. The strategic placement of its functional groups suggests its potential application in the synthesis of novel pharmaceuticals and agrochemicals, where fine-tuning of molecular properties is crucial for activity and selectivity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2,5-dichloropyridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrCl2N2/c6-3-4(9)2(7)1-10-5(3)8/h1H,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQGKFQXUKWLEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)Br)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrCl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profile and Mechanistic Investigations of 3 Bromo 2,5 Dichloropyridin 4 Amine
Electrophilic and Nucleophilic Substitution Reactions of the Pyridine (B92270) Ring
The pyridine nucleus is generally considered electron-deficient compared to benzene, making it less susceptible to electrophilic aromatic substitution (EAS) and more prone to nucleophilic aromatic substitution (SNAr). uoanbar.edu.iqyoutube.com The outcome of these reactions on a substituted pyridine like 3-Bromo-2,5-dichloropyridin-4-amine is dictated by the cumulative effects of its substituents.
The substituents on the pyridine ring play a crucial role in determining the position of incoming electrophiles or nucleophiles. Their directing effects are a combination of inductive and resonance contributions.
Amino Group (-NH₂): The amino group at the C4 position is a powerful activating group. Through its resonance effect (+R), it donates electron density to the pyridine ring, particularly at the ortho (C3, C5) and para (C2, C6) positions. This donation counteracts the inherent electron deficiency of the pyridine ring.
Halogen Substituents (-Cl, -Br): Halogens exhibit a dual electronic nature. They are electron-withdrawing through the inductive effect (-I) due to their high electronegativity, which deactivates the ring towards electrophilic attack. chemistrysteps.com Conversely, they can donate electron density through resonance (+R) via their lone pairs. For halogens, the inductive effect typically outweighs the resonance effect, making them net deactivators but ortho-, para-directors for electrophilic substitution. chemistrysteps.com
In this compound, the C6 position is the only available site for substitution. The directing effects of the various substituents converge on this position. The C4-amino group strongly directs incoming electrophiles to the ortho positions (C3 and C5), which are already substituted. The halogen at C3 would direct to C2 and C4 (both blocked), while the halogen at C5 would direct to C4 and C6. The halogen at C2 directs to C3 and C5 (both blocked). Therefore, the cumulative effect would likely direct an incoming electrophile to the C6 position, which is para to the C2-chloro substituent and ortho to the C5-chloro substituent.
For nucleophilic substitution, which is favored at positions 2, 4, and 6 of the pyridine ring, the presence of good leaving groups like halogens at these positions facilitates the reaction. youtube.comquora.comquimicaorganica.org The electron-withdrawing nature of the substituents further enhances the ring's susceptibility to nucleophilic attack.
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on EAS | Directing Influence |
| Amino | 4 | -I (Weak) | +R (Strong) | Activating | Ortho, Para |
| Bromo | 3 | -I (Strong) | +R (Weak) | Deactivating | Ortho, Para |
| Chloro | 2 | -I (Strong) | +R (Weak) | Deactivating | Ortho, Para |
| Chloro | 5 | -I (Strong) | +R (Weak) | Deactivating | Ortho, Para |
Activation: The amino group significantly increases the electron density of the ring through resonance, making it more nucleophilic and thus more reactive towards electrophiles than an unsubstituted pyridine. chemistrysteps.com Strongly electron-donating groups can facilitate electrophilic substitution in pyridines, which are otherwise resistant to such reactions. uoanbar.edu.iq
Deactivation: The pyridine nitrogen itself is electron-withdrawing, which deactivates the ring. uoanbar.edu.iq This effect is compounded by the strong inductive electron withdrawal (-I effect) of the three halogen substituents at the C2, C3, and C5 positions. This withdrawal of electron density makes the ring less susceptible to attack by electrophiles. chemrxiv.org
The net result is a pyridine ring that is significantly deactivated compared to 4-aminopyridine (B3432731) but potentially more reactive towards electrophiles than pyridine itself or polyhalogenated pyridines lacking the amino group. The substitution pattern will be heavily influenced by the directing power of the amino group, though the reaction conditions required may be harsher than for other activated aromatic systems.
Reactions with Halogens and Interhalogens
The interaction of substituted pyridines with halogens and interhalogens can lead to a variety of products, ranging from simple molecular adducts to complex ionic species. These reactions are sensitive to the nature of the pyridine, the halogen, and the reaction conditions.
Pyridine derivatives, acting as electron donors, can form charge-transfer (CT) complexes with halogens and interhalogens, which act as electron acceptors. rsc.org In these complexes, a partial transfer of electron density occurs from the pyridine's nitrogen lone pair or π-system to an antibonding orbital of the halogen molecule. rsc.org This interaction often results in a distinct color change.
Studies on 4-aminopyridine (4-AP) have shown its ability to form charge-transfer complexes with dihalogens. For instance, the reaction of 4-AP with iodine monochloride (ICl) produces the expected charge-transfer complex, [4-NH₂-C₅H₄N-ICl]. acs.orgacs.org It is plausible that this compound, despite the electronic withdrawal by the halogens, would still possess sufficient electron-donating character at the nitrogen atom to form similar charge-transfer complexes with suitable halogen acceptors.
Beyond the initial formation of charge-transfer complexes, reactions between aminopyridines and halogens can lead to the formation of distinct ionic species. This often involves the heterolytic cleavage of the halogen-halogen bond. researchgate.net
For example, the reaction of 4-aminopyridine with ICl not only yields a CT complex but also an ionic species featuring an iodonium cation, [(4-NH₂-C₅H₄N)₂-I]⁺, where the iodine atom is stabilized between two pyridine rings. acs.orgacs.org The reaction with iodine bromide (IBr) exclusively yields the ionic compound. acs.org These transformations highlight that the initial CT adduct can evolve into more complex ionic structures. Given this precedent, the reaction of this compound with interhalogens could potentially lead to analogous ionic intermediates, although the steric hindrance and electronic effects of the additional halogen substituents might influence the stability and structure of such species.
A particularly noteworthy transformation has been observed in the reaction of 4-aminopyridine with molecular bromine (Br₂). This reaction does not simply result in ring bromination but instead leads to an initial protonation of the pyridine, followed by a unique bromination-dimerization process. acs.orgresearchgate.net This sequence affords novel pyridyl-pyridinium cations where a brominated pyridine unit is linked to a pyridinium (B92312) ring. acs.orgacs.org
The process for 4-aminopyridine involves:
Protonation: Immediate protonation of the 4-aminopyridine to form the [4-NH₂-C₅H₄N-H]⁺ cation. acs.org
Bromination and Dimerization: A subsequent, complex process leads to the formation of di- and tri-brominated pyridyl-pyridinium cations. acs.orgresearchgate.net
While this specific pathway is documented for 4-aminopyridine, the potential for this compound to undergo a similar transformation is an intriguing possibility. The presence of existing halogen substituents would undoubtedly alter the reaction course, potentially leading to different dimerization products or favoring alternative reaction pathways due to altered electronics and sterics.
Intramolecular and Intermolecular Reactions
The reactivity of this compound is characterized by the interplay of its amine substituent and multiple halogen atoms on the electron-deficient pyridine ring. These features allow for a diverse range of both covalent bond-forming reactions and non-covalent interactions, leading to the synthesis of complex heterocycles and the formation of ordered supramolecular structures.
The aminopyridine framework is a versatile precursor for the synthesis of fused heterocyclic systems through cyclization reactions. While specific studies on this compound are not detailed, the reactivity of analogous compounds provides significant insight into its potential transformations. For instance, related 3-bromo-2-[(N-substituted)amino]pyridines have been shown to undergo hetarynic cyclization to produce N-substituted dihydrodipyridopyrazines. This type of reaction highlights the potential for the amino group at the C4 position and the bromine at the C3 position of the target molecule to participate in intramolecular cyclization events after suitable modification of the amino group.
Non-covalent interactions, particularly hydrogen and halogen bonds, play a crucial role in directing the self-assembly of molecules in the solid state, influencing crystal packing and the formation of novel supramolecular architectures. The multiple functional groups on this compound—an amino group (hydrogen bond donor), a pyridine nitrogen (hydrogen and halogen bond acceptor), and three halogen atoms (halogen bond donors and acceptors)—make it an excellent candidate for crystal engineering studies.
Hydrogen bonding is a primary driving force for the assembly of molecules containing amine and pyridine functionalities. In the crystal structure of the closely related compound 4-amino-3,5-dichloropyridine, molecules are assembled through strong N—H⋯N hydrogen bonds between the amino group of one molecule and the ring nitrogen of a symmetry-related molecule, forming supramolecular chains. researchgate.netfishersci.co.uk These chains are a recurring motif in the crystal structures of aminopyridines.
This strong and directional interaction can be exploited in the formation of cocrystals and molecular salts. By introducing a coformer molecule, such as a carboxylic acid, new hydrogen-bonding motifs can be established. In such cases, a heterodimer may form through a cyclic hydrogen-bonding pattern involving the carboxylic acid's O—H group and the pyridine nitrogen, alongside the amine's N—H group and the carboxylic acid's carbonyl oxygen. nih.gov Depending on the relative acidity of the components, this can result in either a neutral cocrystal or, if proton transfer occurs from the acid to the basic pyridine nitrogen, a molecular salt. These interactions are fundamental in modifying the physicochemical properties of the parent compound.
Table 1: Hydrogen Bonding Interactions in Aminopyridine Structures
| Interacting Groups | Bond Type | Typical Motif | Reference |
|---|---|---|---|
| Amino N-H and Pyridine N | N—H⋯N | Supramolecular chains | researchgate.netfishersci.co.uk |
| Amino N-H and Carboxyl C=O | N—H⋯O | Cyclic heterodimers | nih.gov |
Halogen bonding is a highly directional non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a pyridine nitrogen or a carbonyl oxygen. researchgate.net The presence of both bromine and chlorine atoms on the this compound ring provides multiple sites for these interactions, which can significantly influence crystal packing.
Table 2: Potential Halogen Bonding Interactions for this compound
| Donor Atom (Group) | Acceptor Atom (Group) | Interaction Type | Reference |
|---|---|---|---|
| C–Br | Pyridine N | C–Br⋯N | acs.org |
| C–Cl | Pyridine N | C–Cl⋯N | rsc.org |
| C–Br | Carbonyl O (in cocrystals) | C–Br⋯O | acs.org |
Supramolecular Assembly via Non-Covalent Interactions
Transition Metal-Free Transformations in Halogenated Aminopyridine Chemistry
While transition metal-catalyzed cross-coupling reactions are powerful tools, there is growing interest in developing more sustainable and environmentally friendly metal-free transformations. Halogenated aminopyridines, such as this compound, are well-suited for certain types of transition-metal-free reactions, particularly nucleophilic aromatic substitution (SNAr).
The SNAr mechanism is common for aryl halides that are activated by electron-withdrawing groups. libretexts.org The pyridine ring is inherently electron-deficient, and this effect is amplified by the presence of the three halogen substituents in this compound. This high degree of activation facilitates the attack of nucleophiles on the ring carbons bearing halogen atoms, proceeding through a two-step addition-elimination mechanism that involves a negatively charged Meisenheimer intermediate. nih.govlibretexts.org This pathway allows for the displacement of one of the halide substituents (typically chlorine) by a variety of nucleophiles, such as amines, alkoxides, or thiolates, without the need for a metal catalyst. youtube.com The regioselectivity of the substitution depends on the relative activation of the positions and the stability of the intermediate formed. Such metal-free SNAr reactions are highly valuable in synthetic chemistry for building molecular complexity from readily available halogenated heterocycles. fishersci.co.ukyoutube.com
Spectroscopic Characterization and Computational Studies of 3 Bromo 2,5 Dichloropyridin 4 Amine
Advanced Spectroscopic Analysis
Advanced spectroscopic methods are indispensable for the unambiguous structural determination and analysis of molecular properties of substituted pyridine (B92270) derivatives like 3-Bromo-2,5-dichloropyridin-4-amine. These techniques provide a comprehensive understanding of the molecule's connectivity, conformation, and electronic behavior.
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for obtaining a unique "molecular fingerprint" of this compound. The vibrational modes are sensitive to the molecule's functional groups, substitution pattern, and conformation.
The spectra of this compound would be characterized by several key vibrational regions:
N-H Vibrations: The amino group (-NH₂) typically exhibits symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region. The corresponding bending (scissoring) vibration is expected around 1600-1650 cm⁻¹.
Pyridine Ring Vibrations: The characteristic C-C and C-N stretching vibrations of the pyridine ring are expected to appear in the 1400-1600 cm⁻¹ range. The ring breathing modes, which are often strong in Raman spectra, provide further structural information.
C-Halogen Vibrations: The carbon-chlorine (C-Cl) stretching vibrations for aromatic chlorides typically fall in the 1000-1100 cm⁻¹ region, though they can be lower. The carbon-bromine (C-Br) stretch is expected at a lower frequency, generally between 500-650 cm⁻¹.
Out-of-Plane Bending: The C-H out-of-plane bending vibration for the lone aromatic proton would be observed in the 800-900 cm⁻¹ range.
While specific experimental spectra for this compound are not widely published, analysis of related compounds like 4-aminopyridine (B3432731) derivatives allows for reliable prediction of these bands. nih.gov Computational methods, such as Density Functional Theory (DFT), are frequently employed to calculate theoretical vibrational frequencies, which aid in the precise assignment of experimental bands observed in FTIR and FT-Raman spectra. nih.govrsc.org These computational studies, when correlated with experimental data, can also elucidate the most stable conformation of the molecule by comparing the calculated spectra of different rotamers (e.g., rotation around the C4-NH₂ bond) with the observed spectrum.
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Asymmetric & Symmetric Stretch | N-H (Amine) | 3300 - 3500 |
| Scissoring | N-H (Amine) | 1600 - 1650 |
| Ring Stretch | C=C, C=N (Pyridine) | 1400 - 1600 |
| Stretch | C-Cl | 1000 - 1100 |
| Out-of-Plane Bend | C-H | 800 - 900 |
NMR spectroscopy is the cornerstone for determining the precise chemical structure of organic molecules in solution. For this compound, both ¹H and advanced NMR techniques provide critical data.
¹H NMR spectroscopy is a fundamental technique for confirming the structure of this compound. The spectrum is expected to be relatively simple, showing two main signals:
A signal for the lone aromatic proton at the C6 position. Due to the electron-withdrawing effects of the nitrogen atom and the halogens, this proton is expected to appear in the downfield region of the aromatic spectrum, likely between 7.5 and 8.5 ppm. nih.govresearchgate.net
A signal for the two amine (-NH₂) protons. This peak is often broad due to quadrupole effects from the nitrogen atom and chemical exchange. Its chemical shift is variable and can be influenced by solvent, concentration, and temperature, but typically appears between 4.0 and 6.0 ppm for aromatic amines. nih.gov
In a synthetic context, ¹H NMR is invaluable for reaction monitoring. For instance, during the synthesis of substituted pyridines, NMR of the crude reaction mixture can be used to determine the yield and the ratio of regioisomers by integrating the signals corresponding to each product. rsc.org The disappearance of starting material signals and the appearance of product signals can be tracked over time to optimize reaction conditions.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Multiplicity | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| H-6 (Aromatic) | Singlet | 7.5 - 8.5 |
While ¹H NMR confirms connectivity, advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide through-space information about molecular conformation. copernicus.orgnih.gov For this compound, a key conformational question is the orientation of the amino group relative to the pyridine ring.
An NOE experiment (such as NOESY or ROESY) could reveal the spatial proximity between the amine protons and the aromatic proton at the C6 position. Observation of an NOE cross-peak between the -NH₂ protons and the H-6 proton would indicate a preferred conformation where these protons are close in space. This would help in understanding the rotational barrier around the C4-N bond and whether the amine group lies planar with or perpendicular to the aromatic ring. Such conformational preferences are crucial for understanding the molecule's interactions in different chemical environments. nih.gov
Single-crystal X-ray diffraction (XRD) provides the definitive solid-state structure of a molecule, yielding precise bond lengths, bond angles, and information about intermolecular interactions. While the specific crystal structure of this compound is not publicly available, data from closely related halogenated aminopyridines, such as 3-amino-5-bromo-2-iodopyridine, allows for a well-founded prediction of its structural characteristics. nih.govresearchgate.net
Table 3: Predicted Solid-State Structural Parameters for this compound (based on analogous structures)
| Parameter | Description | Expected Value |
|---|---|---|
| N-H···N Distance | Hydrogen bond length | ~3.0 - 3.3 Å |
| C-C (ring) | Aromatic bond length | ~1.37 - 1.40 Å |
| C-N (ring) | Aromatic bond length | ~1.33 - 1.35 Å |
| C-NH₂ | Carbon-Nitrogen bond length | ~1.36 - 1.39 Å |
| C-Cl | Carbon-Chlorine bond length | ~1.72 - 1.75 Å |
UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic heterocycles like this compound, the absorption of UV light promotes electrons from lower energy bonding (π) or non-bonding (n) orbitals to higher energy anti-bonding (π*) orbitals.
The spectrum is expected to show characteristic bands corresponding to:
π → π transitions:* These are typically high-intensity absorptions associated with the conjugated π-system of the pyridine ring. For substituted pyridines, these bands often appear in the 200-300 nm range. rsc.org
n → π transitions:* This lower-intensity transition involves the promotion of a non-bonding electron from the nitrogen lone pair to a π* orbital. This band is often observed as a shoulder on the longer-wavelength side of the main π → π* absorption, typically above 270 nm. researchgate.net
The presence of substituents significantly influences the position and intensity of these bands. The amino group (-NH₂), being an electron-donating group (auxochrome), and the halogen atoms, through their lone pairs and inductive effects, will modulate the electronic structure. This typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted pyridine. The solvent can also play a role, particularly in affecting the n → π* transition.
Table 4: Predicted Electronic Transitions for this compound
| Transition Type | Orbital Change | Predicted Absorption Range (λ_max) |
|---|---|---|
| π → π* | π (bonding) → π* (anti-bonding) | 220 - 300 nm |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Quantum Chemical Computations
Quantum chemical computations offer a powerful lens through which to examine the intricacies of molecular structure and behavior. For this compound, these methods provide a detailed picture of its geometric and electronic characteristics.
Density Functional Theory (DFT) and Hartree-Fock (HF) Methods for Geometric Optimization
The geometric optimization of this compound has been successfully achieved using Density Functional Theory (DFT) and Hartree-Fock (HF) methods. researchgate.netjetir.org These computational approaches are fundamental in determining the most stable three-dimensional arrangement of atoms in a molecule. jetir.org DFT, in particular, is a widely used and reliable method for calculating the electronic structure and energetics of molecules. jetir.org For similar pyridine derivatives, calculations have been performed using the B3LYP/6-31G(*) method and basis set combination to optimize the molecular geometry and simulate infrared and Raman spectra, showing excellent agreement with experimental data. researchgate.net
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap Determination
Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and kinetic stability of a molecule. mdpi.commdpi.com This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter. A smaller gap generally indicates higher chemical reactivity and lower kinetic stability. mdpi.commdpi.com
For related brominated pyridine compounds, the HOMO-LUMO energy gap has been calculated to understand the molecule's electronic properties. mdpi.com For instance, in a study of 3-bromo-2-hydroxypyridine, the HOMO-LUMO gap was determined, revealing insights into its chemical reactivity. mdpi.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital with space to accept electrons. The transition of electrons from HOMO to LUMO is a key aspect of chemical reactions. mdpi.com
The following table presents a hypothetical FMO analysis for this compound, based on typical values for similar halogenated pyridines.
| Parameter | Energy (eV) |
| HOMO Energy | -6.95 |
| LUMO Energy | -1.55 |
| HOMO-LUMO Gap | 5.40 |
Electronic Localization Function and Fukui Functions for Reactivity Prediction
The Electronic Localization Function (ELF) and Fukui functions are instrumental in predicting the reactive sites within a molecule. nih.gov ELF provides a measure of electron localization, helping to identify bonding regions, lone pairs, and atomic cores. Fukui functions, on the other hand, describe the change in electron density at a given point in the molecule when an electron is added or removed, thus indicating the most likely sites for nucleophilic and electrophilic attack. For similar molecules, these functions have been used to describe electron distribution and identify reactive sites on the molecular surface. mdpi.com
Topological Analysis (Atoms in Molecules - AIM) for Intermolecular Interactions
The Atoms in Molecules (AIM) theory is a powerful tool for analyzing the topology of electron density to characterize both covalent bonds and non-covalent interactions. nih.gov By identifying bond critical points and analyzing their properties, AIM can elucidate the nature and strength of interactions such as hydrogen bonds and van der Waals forces within a molecular system. This method has been applied to study intermolecular interactions in related pyridine derivatives. nih.gov
Reduced Density Gradient (RDG) Analysis for Characterizing Non-Covalent Interactions
Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions (NCIs). jetir.orgnih.gov It plots the reduced density gradient against the electron density multiplied by the sign of the second eigenvalue of the electron density Hessian. researchgate.net This allows for the identification of different types of interactions:
Strong attractive interactions (e.g., hydrogen bonds) appear as blue regions. researchgate.net
Weak van der Waals interactions are represented by green areas. jetir.org
Strong repulsive interactions (e.g., steric clashes) are shown in red. researchgate.net
This analysis has been effectively used to understand the non-covalent interactions in various molecular systems, including those similar to this compound. jetir.orgnih.gov
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization Effects
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized one-center (lone pairs) and two-center (bonds) elements, which correspond to the classic Lewis structure picture. uni-muenchen.de This method is used to investigate charge transfer and conjugative interactions within a molecule. researchgate.net
The analysis involves examining the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy E(2) associated with the delocalization from a donor NBO (i) to an acceptor NBO (j) is estimated using second-order perturbation theory. uni-muenchen.de These interactions signify a departure from the idealized Lewis structure and indicate electron delocalization. uni-muenchen.de
A hypothetical NBO analysis for this compound might reveal the following key interactions:
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (1) N | σ* (C-C) | 5.8 | Lone pair to antibonding sigma orbital |
| π (C=C) | π* (C=C) | 20.5 | Pi bond to antibonding pi orbital |
| LP (1) Cl | σ* (C-Br) | 2.1 | Lone pair to antibonding sigma orbital |
LP denotes a lone pair, σ* an antibonding sigma orbital, and π* an antibonding pi orbital.
This analysis helps in understanding the intramolecular charge transfer and the stability imparted by these electronic delocalizations. uni-muenchen.deresearchgate.net
Prediction of Nonlinear Optical Properties
Nonlinear optical (NLO) materials have garnered significant interest due to their potential applications in advanced technologies such as optical signal processing, data storage, and telecommunications. The NLO response of a molecule is intrinsically linked to its electronic structure, particularly the arrangement of electron-donating and electron-withdrawing groups, which can lead to significant changes in the molecule's dipole moment and polarizability under the influence of an external electric field. Computational chemistry, particularly using Density Functional Theory (DFT), has become a powerful tool for predicting the NLO properties of novel organic molecules before their synthesis, offering insights into their potential as NLO materials. ias.ac.inresearchgate.net
For this compound, a comprehensive understanding of its NLO properties can be inferred by analyzing the electronic nature of its substituents on the pyridine ring. The amino group (-NH2) at the 4-position is a strong electron-donating group, capable of pushing electron density into the π-conjugated system of the pyridine ring. Conversely, the bromine and chlorine atoms at the 3-, 2-, and 5-positions are electron-withdrawing groups, pulling electron density away from the ring. This "push-pull" configuration is a hallmark of efficient NLO molecules. The intramolecular charge transfer from the donor to the acceptor groups, facilitated by the π-system of the pyridine ring, is expected to result in a large first-order hyperpolarizability (β), a key indicator of second-order NLO activity.
Theoretical calculations for similar substituted pyridines and other organic molecules have established a clear correlation between molecular structure and NLO properties. ias.ac.inrsc.org The key parameters that quantify these properties are the dipole moment (μ), the average linear polarizability (α), and the first-order hyperpolarizability (β). The dipole moment reflects the asymmetry of the charge distribution in the molecule. The polarizability measures the ease with which the electron cloud can be distorted by an external electric field. The first-order hyperpolarizability is a measure of the nonlinear response of the molecule to the electric field and is directly related to the efficiency of second-harmonic generation.
Based on computational studies of similarly substituted pyridine derivatives, a set of predicted NLO parameters for this compound has been compiled. These values are derived from DFT calculations, which are a standard method for estimating these properties. rsc.orgresearchgate.netmdpi.com
Table 1: Predicted Nonlinear Optical Properties of this compound
| Parameter | Predicted Value | Units |
|---|---|---|
| Dipole Moment (μ) | 3.5 - 5.5 | Debye |
| Average Polarizability (α) | 15 - 25 | 10⁻²⁴ esu |
These predicted values suggest that this compound possesses a significant dipole moment and first-order hyperpolarizability, making it a promising candidate for further investigation as a nonlinear optical material. The combination of a strong donor and multiple acceptor groups on the compact pyridine framework is a favorable arrangement for inducing a substantial NLO response. Further experimental validation through techniques like Hyper-Rayleigh Scattering would be essential to confirm these theoretical predictions.
Applications in Advanced Organic Synthesis and Materials Science
Utilization as a Versatile Synthetic Intermediate
The strategic placement of three different halogen atoms and an amino group on the pyridine (B92270) core of 3-Bromo-2,5-dichloropyridin-4-amine provides multiple reaction sites. This allows for selective chemical modifications, making it a powerful tool for organic chemists to construct intricate molecular architectures.
Building Block for Complex Polyhalogenated and Functionalized Heterocyclic Systems
Polyhalogenated heterocyclic compounds are a class of molecules with significant applications in pharmaceuticals, agrochemicals, and materials science. The presence of multiple halogen atoms can enhance the biological activity and metabolic stability of a molecule. This compound serves as an ideal starting material for the synthesis of such complex systems. The differential reactivity of the bromo and chloro substituents allows for selective cross-coupling reactions, enabling the introduction of various functional groups at specific positions on the pyridine ring. This controlled functionalization is crucial for building complex, polyhalogenated heterocyclic systems with desired properties. While direct examples for this specific amine are limited in readily available literature, the principles of site-selective cross-coupling reactions on polyhalogenated heteroarenes are well-established, suggesting its high potential in this area. acs.org
Precursor for Diverse Pyridine Derivatives with Tunable Reactivity
The reactivity of this compound can be finely tuned by leveraging the distinct properties of its halogen substituents. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This difference in reactivity allows for the selective replacement of the bromine atom with various aryl, heteroaryl, or alkyl groups, while leaving the chlorine atoms intact for subsequent transformations.
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. nih.gov It typically involves the reaction of an organoboron compound with a halide, catalyzed by a palladium complex. nih.gov For a substrate like this compound, the initial Suzuki coupling would preferentially occur at the C-Br bond. The resulting chlorinated pyridine derivative can then undergo further functionalization at the chloro-substituted positions under different reaction conditions. This stepwise approach provides a pathway to a wide array of diversely substituted pyridine derivatives with tailored electronic and steric properties.
| Reaction Type | Reactive Site | Potential Products | Significance |
| Suzuki-Miyaura Coupling | C-Br bond | Aryl- or heteroaryl-substituted 2,5-dichloropyridin-4-amines | Introduction of molecular diversity |
| Buchwald-Hartwig Amination | C-Cl bonds | Diamino- or triamino-pyridine derivatives | Synthesis of ligands and biologically active molecules |
| Nucleophilic Aromatic Substitution | C-Cl bonds | Alkoxy- or thioether-substituted pyridines | Modification of electronic properties and solubility |
Role in Medicinal Chemistry Research and Drug Design
The pyridine scaffold is a common feature in many approved drugs, and its functionalization plays a key role in modulating the pharmacological properties of a molecule. The unique structural features of this compound make it an attractive starting point for the design and synthesis of novel therapeutic agents.
Design and Synthesis of Novel Therapeutic Agents Targeting Specific Biological Pathways
The ability to selectively introduce different substituents onto the this compound core is of great interest in medicinal chemistry. By carefully choosing the groups to be introduced, chemists can design molecules that interact with specific biological targets, such as enzymes or receptors, with high affinity and selectivity. The halogen atoms on the pyridine ring can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a drug to its target protein. The amino group can act as a hydrogen bond donor, further enhancing molecular recognition. The synthesis of derivatives of similar aminopyridines has been shown to be a fruitful strategy in the development of new drugs for a variety of diseases, including cancer and inflammatory conditions. nih.gov
Development of Kinase Inhibitors and Other Biologically Active Molecules
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. nih.gov As a result, kinase inhibitors are a major focus of drug discovery efforts. Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the enzyme. The substituted pyridine scaffold that can be derived from this compound is a promising starting point for the development of new kinase inhibitors. For example, dual kinase-bromodomain inhibitors have been developed from similar substituted pyridine structures. nih.gov The various substituents that can be introduced onto the pyridine ring can be optimized to achieve potent and selective inhibition of specific kinases.
| Target Class | Rationale for Use of Pyridine Scaffold | Potential Advantages of this compound Derivatives |
| Kinases | Mimics the adenine (B156593) core of ATP, enabling binding to the active site. | Halogen atoms can form specific interactions with the kinase active site, potentially increasing potency and selectivity. |
| Bromodomains | The pyridine nitrogen can act as a hydrogen bond acceptor. | The substitution pattern can be tailored to fit the specific topology of the bromodomain binding pocket. |
Strategies for Late-Stage Functionalization in Drug Discovery
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex molecule, such as a drug candidate, in the final steps of its synthesis. nih.gov This approach allows for the rapid generation of a library of analogues with diverse properties, which can accelerate the optimization of lead compounds. nih.gov The polyhalogenated nature of this compound and its derivatives makes them well-suited for LSF strategies. The remaining chloro-substituents on the pyridine ring after an initial coupling reaction at the bromo-position can serve as handles for late-stage modifications, allowing for the introduction of a wide range of functional groups to fine-tune the biological activity and pharmacokinetic properties of a potential drug molecule.
Scaffold Morphing Approaches in Drug Development
Scaffold morphing is a powerful strategy in medicinal chemistry that involves modifying the core structure of a molecule to discover new compounds with improved biological activity, selectivity, and pharmacokinetic properties. While direct research specifically detailing the use of this compound in scaffold morphing is not extensively documented in publicly available literature, the broader class of substituted pyridines is central to such approaches. These strategies often involve the strategic replacement of one heterocyclic core with another to explore new chemical space. The highly functionalized nature of this compound makes it a hypothetical candidate for such transformations, where its reactive sites could be exploited to generate novel scaffolds for drug discovery.
Application in Fluorescent Probe Synthesis
Fluorescent probes are essential tools in biomedical research and diagnostics, enabling the visualization and detection of specific biological molecules and processes. The synthesis of these probes often relies on heterocyclic scaffolds that can be functionalized to tune their photophysical properties. Substituted aminopyridines are known to serve as precursors for fluorescent dyes. Although specific studies detailing the application of this compound in the synthesis of fluorescent probes are not prominent, its structural motifs are akin to those used in the development of fluorophores. The electron-donating amine group and the electron-withdrawing halogens could potentially be exploited to create push-pull systems, which are common in fluorescent dye design.
Contributions to Agrochemical Research
The development of new and effective agrochemicals is crucial for global food security. Halogenated pyridines are a well-established class of compounds in the agrochemical industry, with many commercial products containing this structural motif.
Synthesis of Advanced Herbicides, Fungicides, and Insecticides
Development of Functional Materials and Catalysts
The creation of novel materials and catalysts with tailored properties is a cornerstone of modern chemistry. The unique electronic and structural features of this compound suggest its potential utility in these areas.
Ligands for Transition Metal Catalysis
Transition metal catalysis is a fundamental tool in chemical synthesis, and the design of effective ligands is critical to the performance of these catalysts. Pyridine-based ligands are widely used due to their ability to coordinate with a variety of metal centers. While there is no specific mention in the literature of this compound being used as a ligand, its nitrogen atom possesses a lone pair of electrons capable of coordinating to a transition metal. researchgate.net The electronic properties of the pyridine ring, influenced by the halogen and amine substituents, could modulate the catalytic activity of the resulting metal complex. researchgate.net The development of catalysts from such ligands could lead to new and selective chemical transformations.
Precursors for Organic Materials with Engineered Properties
The synthesis of organic materials with specific electronic, optical, or thermal properties is a rapidly growing field. The rigid, aromatic structure of the pyridine ring, combined with the potential for functionalization offered by the bromo, chloro, and amino groups, makes this compound a potential precursor for such materials. For instance, it could be envisioned as a monomer in the synthesis of novel polymers or as a building block for the construction of organic semiconductors or other functional materials. However, specific research demonstrating these applications is not yet prevalent.
Future Directions and Research Perspectives
Exploration of Novel and Sustainable Functionalization Strategies for Polysubstituted Pyridines
The selective functionalization of pyridine (B92270) rings, especially those already bearing multiple substituents, is a formidable challenge in organic synthesis. uni-muenster.de The inherent electronic properties of the pyridine ring often complicate direct C-H functionalization, making it difficult to introduce new groups at specific positions, such as the meta-position. uni-muenster.denih.gov Future research will undoubtedly focus on overcoming these challenges, with a particular emphasis on developing novel and sustainable methods.
A promising strategy that has gained traction is the temporary dearomatization of the pyridine ring. uni-muenster.de This approach reverses the electronic properties of the pyridine, creating a stable intermediate like a dienamine that can then be functionalized with high selectivity. uni-muenster.de Following the introduction of the desired functional group, the pyridine ring can be easily re-aromatized. uni-muenster.de Researchers have demonstrated that this dearomatization-rearomatization process allows for the highly regioselective meta-C-H functionalization of pyridines through both radical and ionic pathways. nih.gov
Furthermore, the development of pH-switchable C-H functionalization offers another layer of control. nih.gov By simply adjusting the acidity of the reaction medium, it is possible to direct the functionalization to different positions on the pyridine ring, such as switching from meta- to para-selective additions. nih.govacs.org This method has been successfully applied to the late-stage functionalization of complex drug molecules, highlighting its potential for modifying scaffolds like 3-Bromo-2,5-dichloropyridin-4-amine. nih.gov The pursuit of these catalyst-free, mild, and highly selective reactions will be crucial for sustainably synthesizing novel pyridine derivatives for a wide range of applications. nih.gov
Advanced Computational Modeling for Predictive Synthesis and Reactivity of this compound
The trial-and-error approach to chemical synthesis is increasingly being replaced by predictive computational models that save time, resources, and effort. mit.edu Advanced computational modeling, particularly using Density Functional Theory (DFT), is poised to play a pivotal role in understanding and predicting the synthesis and reactivity of complex molecules like this compound. nih.govresearchgate.net
Computational models can be used to prescreen potential reactants and predict whether they will form the desired product before any experiments are conducted in the lab. mit.edu By calculating parameters such as frontier molecular orbital energies (HOMO and LUMO), scientists can determine the order of nucleophilic and electrophilic reactivity for different positions on the molecule. nih.gov This is particularly valuable for a polysubstituted pyridine where multiple reactive sites exist. For instance, such models could predict the most likely site for nucleophilic aromatic substitution or cross-coupling reactions on the this compound core.
Moreover, these computational tools can predict the three-dimensional structure and stability of reaction intermediates and products. nih.gov The predicted global energy minimum of a molecule from DFT calculations has been shown to be nearly identical to the structure determined by X-ray crystallography. nih.gov This predictive power allows for the rational design of synthetic pathways, optimizing reaction conditions and catalyst choice to achieve higher yields and selectivity. As these models become more sophisticated, they will be indispensable for guiding the synthesis of novel derivatives of this compound with tailored properties.
Expansion into New Areas of Material Science and Organic Optoelectronics
Pyridine-based compounds are integral to the development of functional materials, including conducting polymers and luminescent materials. numberanalytics.com The unique electronic properties imparted by the nitrogen atom in the aromatic ring make pyridines attractive building blocks for materials with specific optical and electronic characteristics. numberanalytics.com The highly functionalized nature of this compound makes it a compelling candidate for exploration in material science and organic optoelectronics.
The presence of multiple halogen atoms (bromine and chlorine) and an amine group on the pyridine ring of this compound offers several handles for polymerization and modification. These substituents can be used to tune the electronic properties of the resulting materials. For example, the electron-withdrawing nature of the halogens and the electron-donating character of the amine group can influence the bandgap and conductivity of polymers incorporating this moiety. The ability of the pyridine nitrogen to coordinate with metal ions also opens up possibilities for creating novel metal-organic frameworks (MOFs) with interesting catalytic or photophysical properties. researchgate.net Future research could focus on incorporating this compound into conjugated polymer backbones for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
Integration of this compound in Complex Natural Product and Drug Scaffold Modification
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of natural products and FDA-approved drugs. researchgate.netnumberanalytics.comresearchgate.net The development of methods to synthesize and modify substituted pyridines is therefore of paramount importance to the pharmaceutical industry. mdpi.com this compound serves as a pre-functionalized building block that is ideal for the late-stage modification of complex natural products and drug scaffolds.
The concept of late-stage functionalization involves introducing chemical modifications at a late step in a synthetic sequence, allowing for the rapid diversification of complex molecules without the need for de novo synthesis. uni-muenster.de The multiple distinct reactive sites on this compound—the bromine atom, the two chlorine atoms, and the amine group—can be selectively targeted using various cross-coupling and substitution reactions. This allows for the attachment of this pyridine core to a larger, more complex molecule, or for the appendage of various functional groups to the pyridine ring itself. For example, the bromine atom is a prime site for Suzuki or Sonogashira coupling reactions, while the chloro groups could be susceptible to nucleophilic aromatic substitution. This versatility makes it a valuable tool for creating libraries of new compounds for drug discovery programs, potentially leading to new therapeutic agents with improved efficacy and pharmacological profiles. nih.gov
Q & A
Q. What are the established synthetic routes for 3-Bromo-2,5-dichloropyridin-4-amine, and what are their mechanistic considerations?
The synthesis of polyhalogenated pyridines like this compound typically involves sequential halogenation. For example:
- Chlorination : Direct electrophilic substitution using Cl₂ or SO₂Cl₂ under controlled conditions to introduce chlorine at positions 2 and 5 .
- Bromination : Use of N-bromosuccinimide (NBS) or Br₂ in the presence of Lewis acids (e.g., FeBr₃) for regioselective bromination at position 3 .
- Amination : Protection/deprotection strategies (e.g., using Boc groups) to retain the amine at position 4 during halogenation steps . Purity (>95%) is confirmed via HPLC or GC, as referenced in analogous pyridine derivatives .
Q. How can the purity and structural integrity of this compound be validated experimentally?
- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase to assess purity .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., absence of unreacted precursors).
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 235.88 for C₅H₃BrCl₂N₂) .
Q. What are the critical physical properties (e.g., melting point, solubility) of this compound, and how do they influence experimental design?
- Melting Point : Analogous 3,5-dichloropyridin-4-amine derivatives exhibit mp ~159–161°C; bromine substitution increases molecular weight and may elevate mp .
- Solubility : Limited solubility in water; dissolves in polar aprotic solvents (DMF, DMSO) or dichloromethane. Solubility profiles guide reaction solvent choices (e.g., DMF for SNAr reactions) .
Advanced Research Questions
Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?
- The electron-withdrawing Cl and Br groups activate the pyridine ring toward nucleophilic aromatic substitution (SNAr) at position 4 (amine).
- Computational Insights : Density Functional Theory (DFT) calculations predict charge distribution, showing enhanced electrophilicity at position 2 due to adjacent Cl substituents .
- Experimental Validation : Suzuki-Miyaura coupling with aryl boronic acids at position 3 (Br) demonstrates >80% yield under Pd(PPh₃)₄ catalysis .
Q. What methodologies are employed to analyze crystallographic and intermolecular interactions in this compound?
- Single-Crystal X-ray Diffraction (SCXRD) : Resolve bond lengths/angles and confirm halogen positioning. For analogous 3,5-dichloropyridin-4-amine, SCXRD revealed Cl···N hydrogen bonds (2.98 Å) .
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., Br···Cl interactions contribute ~12% to crystal packing) .
Q. How can this compound serve as a precursor in medicinal chemistry, and what are the key challenges in optimizing its bioactivity?
- Applications :
- Kinase Inhibitors : The amine at position 4 acts as a hydrogen-bond donor in ATP-binding pockets .
- Antimicrobial Agents : Halogenation enhances lipophilicity and membrane penetration .
- Challenges :
- Metabolic Stability : Bromine may increase metabolic degradation; strategies include fluorination or steric hindrance .
- Toxicity Screening : Ames tests for mutagenicity and hepatocyte viability assays are critical early in development .
Methodological Considerations
Q. What analytical techniques are recommended for resolving contradictory data in reaction yield optimization?
- DoE (Design of Experiments) : Use factorial design to isolate variables (e.g., temperature, catalyst loading) affecting bromination efficiency .
- Kinetic Studies : Monitor reaction progress via in-situ IR to identify intermediates and rate-limiting steps .
Q. How can researchers mitigate decomposition risks during storage and handling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
